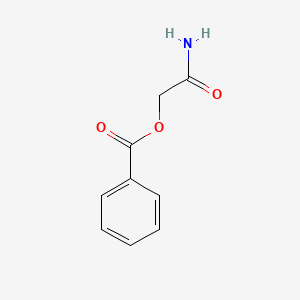
Carbamoylmethyl Benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamoylmethyl Benzoate is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
Hydrolysis Reactions
Benzoate esters typically undergo hydrolysis under acidic or basic conditions. For Carbamoylmethyl Benzoate:
-
Acidic Hydrolysis :
Carbamoylmethyl Benzoate+H2OH+Benzoic Acid+Carbamoylmethanol
The ester group reacts with aqueous acid (e.g., HCl) to yield benzoic acid and carbamoylmethanol.Reaction rates depend on steric hindrance from the carbamoyl group .
-
Basic Hydrolysis (Saponification) :
Carbamoylmethyl Benzoate+NaOH→Sodium Benzoate+Carbamoylmethanol
In NaOH, the ester cleaves to form sodium benzoate and carbamoylmethanol:The carbamoyl group may resist further hydrolysis under mild conditions .
Electrophilic Aromatic Substitution
The benzene ring in benzoate esters undergoes substitution reactions. For this compound:
-
Nitration :
Carbamoylmethyl BenzoateHNO3/H2SO4Meta-Nitro Derivative
Nitric acid (HNO₃) in H₂SO₄ preferentially substitutes the meta position due to the electron-withdrawing ester group.Yields depend on reaction temperature and nitrating agent concentration .
-
Halogenation :
Carbamoylmethyl Benzoate+X2FeCl3Meta-Halogenated Product
Chlorine (Cl₂) or bromine (Br₂) in FeCl₃ catalyzes meta-substitution:Ortho/para products are minor due to steric and electronic effects .
Nucleophilic Acyl Substitution
The ester carbonyl is susceptible to nucleophilic attack:
-
Aminolysis :
Carbamoylmethyl Benzoate+NH3→Benzamide+Carbamoylmethanol
Amines (e.g., NH₃) displace the alkoxide group to form amides:Reaction efficiency depends on the nucleophilicity of the amine .
-
Reduction :
Carbamoylmethyl BenzoateLiAlH4Benzyl Alcohol+Carbamoylmethanol
Strong reducing agents (e.g., LiAlH₄) reduce the ester to benzyl alcohol derivatives:
Thermal Decomposition
At elevated temperatures, decarboxylation may occur:
Carbamoylmethyl BenzoateΔBenzene+CO2+Carbamoylmethanol
This reaction is catalyzed by soda lime (NaOH/CaO) .
Oxidation Reactions
Propiedades
Número CAS |
64649-43-0 |
|---|---|
Fórmula molecular |
C9H9NO3 |
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
(2-amino-2-oxoethyl) benzoate |
InChI |
InChI=1S/C9H9NO3/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11) |
Clave InChI |
HBEWADIWKZVJSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC(=O)N |
melting_point |
121.0 °C |
Solubilidad |
0.02 M |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














